molecular formula C10H15N3O B15317097 1-(2-Methoxypyridin-3-yl)piperazine

1-(2-Methoxypyridin-3-yl)piperazine

Cat. No.: B15317097
M. Wt: 193.25 g/mol
InChI Key: XDOYKMJTZNIPII-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-3-yl)piperazine is a heterocyclic compound that features a piperazine ring attached to a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxypyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: For large-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. Industrial methods often utilize continuous flow reactors to maintain consistent reaction conditions and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypyridin-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxypyridin-3-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are crucial for understanding its pharmacological effects .

Comparison with Similar Compounds

  • 1-(3-Methoxypyridin-2-yl)piperazine
  • 1-(2-Pyridyl)piperazine
  • 1-(3-Chloropyridin-2-yl)piperazine

Comparison: 1-(2-Methoxypyridin-3-yl)piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(2-methoxypyridin-3-yl)piperazine

InChI

InChI=1S/C10H15N3O/c1-14-10-9(3-2-4-12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3

InChI Key

XDOYKMJTZNIPII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)N2CCNCC2

Origin of Product

United States

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